molecular formula C12H10ClN3O2 B2883023 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide CAS No. 672925-43-8

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

Cat. No.: B2883023
CAS No.: 672925-43-8
M. Wt: 263.68
InChI Key: ZLXSNRJBZCTKHD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyridazine ring with a carbonyl group at the 4-position. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N-methylhydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to facilitate the formation of the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex pyridazine derivatives with potential biological activities.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide can be compared with other pyridazine derivatives, such as:

    1-(4-fluorophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide: Similar structure but with a fluorine atom instead of chlorine, which may result in different biological activities.

    1-(4-bromophenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide: Contains a bromine atom, which can affect its reactivity and interactions with biological targets.

    1-(4-methylphenyl)-N-methyl-4-oxo-1,4-dihydro-3-pyridazinecarboxamide: The presence of a methyl group instead of a halogen can influence its chemical properties and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-4-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-14-12(18)11-10(17)6-7-16(15-11)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXSNRJBZCTKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=CC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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